Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester
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Overview
Description
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester is an organic compound with a complex structure It is a derivative of butanoic acid, featuring a hydroxy group at the third carbon, a methylene group at the second carbon, and an ester linkage with 1-methylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents such as ethanol, methanol, and acetone
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methylene groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The ester linkage also contributes to the compound’s stability and solubility in various solvents.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-hydroxy-, methyl ester
- Butanoic acid, 3-methyl-, 1-methylethyl ester
- Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 3-hydroxy-2-methylene-, 1-methylethyl ester is unique due to its specific structural features, including the combination of hydroxy, methylene, and ester groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88039-43-4 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)11-8(10)6(3)7(4)9/h5,7,9H,3H2,1-2,4H3 |
InChI Key |
GWUOBKPBUCNEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=C)C(C)O |
Origin of Product |
United States |
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